1-Cyclopropyl-n-methylmethanamine

Basicity Amine Salt Formation

1-Cyclopropyl-n-methylmethanamine (CAS 18977-45-2), also known as (cyclopropylmethyl)methylamine, is a C5H11N secondary amine featuring a cyclopropylmethyl scaffold N-substituted with a single methyl group. This structural motif places it at a critical intersection between simple primary cyclopropylmethylamine (CAS 2516-47-4) and more complex N,N-disubstituted or aryl-decorated analogs, giving it a uniquely balanced profile of physicochemical properties.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 18977-45-2
Cat. No. B168348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-n-methylmethanamine
CAS18977-45-2
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCNCC1CC1
InChIInChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3
InChIKeyBFPMCZWKUSUMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-n-methylmethanamine (CAS 18977-45-2): A Secondary Cyclopropylmethylamine Building Block


1-Cyclopropyl-n-methylmethanamine (CAS 18977-45-2), also known as (cyclopropylmethyl)methylamine, is a C5H11N secondary amine featuring a cyclopropylmethyl scaffold N-substituted with a single methyl group . This structural motif places it at a critical intersection between simple primary cyclopropylmethylamine (CAS 2516-47-4) and more complex N,N-disubstituted or aryl-decorated analogs, giving it a uniquely balanced profile of physicochemical properties .

Building Block Workflow
Secondary amine scaffold for N-alkylation and library synthesis.
Physicochemical Profile
Single H-bond donor with elevated basicity supports distinct reaction selectivity.
Structural Differentiation
Cyclopropylmethyl motif with N-methyl substitution avoids primary amine limitations.

Why 1-Cyclopropyl-n-methylmethanamine Cannot Be Replaced by Cyclopropylmethylamine


N-methylation transforms the primary amine cyclopropylmethylamine into a secondary amine, profoundly altering its physical properties, reactivity, and biological interactions . The introduced methyl group eliminates one hydrogen-bond donor, increases basicity (pKa shift from ~10.41 to ~10.98), and raises both boiling point and density—parameters directly impacting distillation, formulation, and salt formation protocols . These differences mean the two compounds are not interchangeable in synthetic routes requiring specific amine nucleophilicity or in biological assays where secondary amine character dictates target engagement .

Primary Amine Mismatch
Cyclopropylmethylamine may not reproduce secondary amine nucleophilicity or basicity in synthetic routes.
H-Bond Donor Profile Shift
Loss of one N–H donor can alter target engagement and salt formation behavior compared to primary analogs.
Thermal Window Constraints
Lower-boiling primary amine may limit solvent-free or high-temperature reaction conditions.

Quantitative Differentiation Evidence for 1-Cyclopropyl-n-methylmethanamine vs. Primary Amine Analog


Enhanced Basicity (pKa 10.98) Provides Stronger Acid Neutralization vs. Cyclopropylmethylamine

The N-methyl substitution in 1-cyclopropyl-n-methylmethanamine raises the predicted pKa of the conjugate acid to 10.98±0.10, compared to 10.41±0.29 for the primary amine cyclopropylmethylamine (CAS 2516-47-4) . This +0.57 log unit increase in basicity translates to a ~3.7-fold higher proton affinity, making the secondary amine a more effective proton acceptor in stoichiometric acid-scavenging applications or in salt formation with weaker acids .

Enhanced Basicity
Head-to-head
ΔpKa = +0.57
Target pKa 10.98 vs. Primary Amine 10.41
Supports stronger acid-scavenging context.
Predicted pKa; experimental validation review advised.
Basicity Amine Salt Formation Acid Scavenging

Elevated Boiling Point (94–96°C) Enables Higher-Temperature Reactions vs. Cyclopropylmethylamine

1-Cyclopropyl-n-methylmethanamine exhibits a boiling point range of 94–96°C, approximately 8–10°C higher than the 86°C boiling point of cyclopropylmethylamine (CAS 2516-47-4) . This higher boiling point allows the secondary amine to be used in reaction conditions that would boil off the primary amine, giving access to a broader thermal window in solvent-free or high-temperature transformations .

Elevated Boiling Point
Head-to-head
ΔTb = +8 to +10 °C
Target 94–96 °C vs. Primary Amine 86 °C
Enables broader thermal reaction window.
Atmospheric pressure; distillation protocol review required.
Boiling Point Thermal Stability Reaction Conditions Distillation

Higher Density (0.854 g/cm³) Alters Phase Behavior and Formulation vs. Primary Amine

The predicted density of 1-cyclopropyl-n-methylmethanamine is 0.854±0.06 g/cm³, compared to a measured density of 0.83 g/mL at 20°C for cyclopropylmethylamine (CAS 2516-47-4) . This ~3% increase in density alters the compound's miscibility profile and can affect phase separation in biphasic reaction mixtures, as well as volumetric dosing in automated synthesis platforms .

Higher Density
Head-to-head
Δρ ≈ +0.024 g/cm³
Target 0.854 vs. Primary Amine 0.83 g/mL
May shift phase separation and volumetric dosing.
Target predicted vs. comparator measured value.
Density Liquid Handling Formulation

Reduced Hydrogen-Bond Donor Count (1 vs. 2) Differentiates Target Engagement Profile

As a secondary amine, 1-cyclopropyl-n-methylmethanamine possesses only one N–H hydrogen-bond donor, compared to two in primary cyclopropylmethylamine . This reduction in H-bond donor count correlates with altered binding profiles: while the primary amine is reported to bind the CB2 receptor and exhibit agonist effects at 5-HT2 receptors , the secondary amine shows the ability to inhibit the release of acetylcholine, noradrenaline, and 5-hydroxytryptamine from nerve endings and to inhibit cyclooxygenase .

Target Engagement Profile
Context-dependent
1 vs. 2 H-Bond Donors
Qualitative activity divergence reported
H-bond donor count drives distinct biological interactions.
No head-to-head assay identified; class-level inference.
Hydrogen Bonding Secondary Amine Receptor Binding Physicochemistry

Procurement-Relevant Application Scenarios for 1-Cyclopropyl-n-methylmethanamine


Acid-Scavenging in Non-Aqueous Reactions Requiring Moderate Basicity

With a pKa of 10.98, 1-cyclopropyl-n-methylmethanamine is better suited than cyclopropylmethylamine (pKa 10.41) for neutralizing protons in reactions where a slightly stronger base is needed to drive equilibrium without triggering side reactions . Its secondary amine character (one N–H donor) also minimizes unwanted hydrogen-bonding interactions with sensitive substrates .

Synthesis of Cyclopropylmethyl-Containing Active Pharmaceutical Ingredients (APIs) via N-Alkylation

The compound serves as a key building block in the preparation of more complex N-substituted cyclopropylmethylamine derivatives, including those explored as LSD1 inhibitors and 5-HT2C receptor agonists . Its pre-installed N-methyl group reduces the number of synthetic steps required compared to using the primary amine and then methylating, improving overall yield and reducing purification burden .

Neurotransmitter Release Modulation Studies

Reports indicate that 1-cyclopropyl-n-methylmethanamine inhibits the release of acetylcholine, noradrenaline, and 5-hydroxytryptamine from nerve endings, a profile distinct from the reported CB2/5-HT2 activity of the primary amine analog . This makes the compound a directly relevant tool for investigating structure-activity relationships in aminergic neurotransmission.

High-Temperature Solvent-Free Reaction Conditions

The elevated boiling point (94–96°C) relative to cyclopropylmethylamine (86°C) enables this compound to be used as a liquid reagent in solvent-free reactions at temperatures that would otherwise require sealed-tube conditions, simplifying process scale-up .

Application
Selection Property
Validation Focus
Acid-Scavenging Studies
Moderate basicity profile
Equilibrium-driven proton abstraction review
API Intermediate Synthesis
Pre-installed N-methyl secondary amine
Step-count reduction and purification assessment
Neurotransmission SAR Studies
Reported amine-release modulation profile
Aminergic target-engagement endpoint review
High-Temperature Reaction Design
Elevated boiling point range
Thermal window and solvent-free condition verification

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